Azetidine, 1,1'-methylenebis-
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Overview
Description
Azetidine, 1,1’-methylenebis- is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures. Azetidines have gained considerable attention in organic synthesis and medicinal chemistry due to their versatile applications and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including Azetidine, 1,1’-methylenebis-, can be achieved through various methods. . This photochemical reaction is efficient for constructing functionalized azetidines. Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .
Industrial Production Methods
Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of method depends on the desired functional groups and the specific application of the azetidine derivative.
Chemical Reactions Analysis
Types of Reactions
Azetidine, 1,1’-methylenebis- undergoes various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines typically yields N-oxides, while reduction results in amines .
Scientific Research Applications
Azetidine, 1,1’-methylenebis- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Azetidine, 1,1’-methylenebis- is primarily driven by its ring strain and the presence of the nitrogen atom. The ring strain facilitates various chemical reactions, while the nitrogen atom can participate in hydrogen bonding and other interactions. These properties make azetidines valuable in medicinal chemistry, where they can interact with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
Azetidine, 1,1’-methylenebis- is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it more versatile compared to aziridines and pyrrolidines, which are either too reactive or too stable for certain applications .
Properties
CAS No. |
38455-24-2 |
---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-(azetidin-1-ylmethyl)azetidine |
InChI |
InChI=1S/C7H14N2/c1-3-8(4-1)7-9-5-2-6-9/h1-7H2 |
InChI Key |
QSEXZOMYNWRHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CN2CCC2 |
Origin of Product |
United States |
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